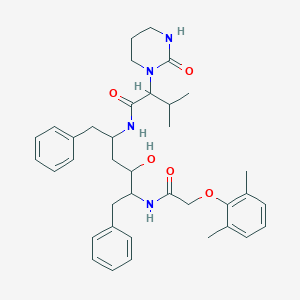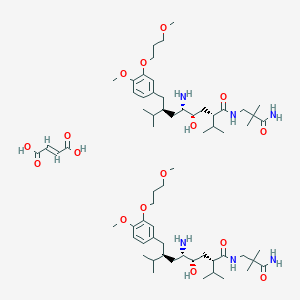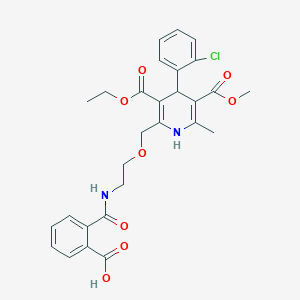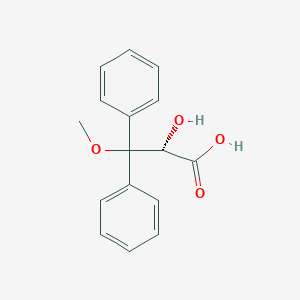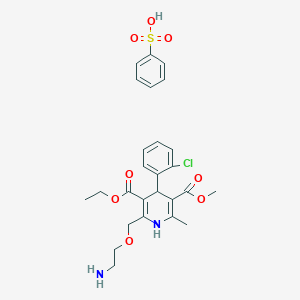
Amlodipine besylate
Übersicht
Beschreibung
Amlodipine besylate is a long-acting calcium channel blocker used to treat hypertension (high blood pressure) and angina (chest pain). It works by affecting the movement of calcium into the cells of the heart and blood vessels .
Synthesis Analysis
The synthesis of Amlodipine besylate involves the addition of methylamine solution to the reaction kettle, followed by the addition of phthaloyl amlodipine with stirring. The mixture is stirred at a temperature of 25 °C for more than 20 hours .Molecular Structure Analysis
Amlodipine besylate exists in four solid forms: anhydrate, monohydrate, dihydrate, and amorphous. These forms have been characterized based on single-crystal and powder X-ray diffraction, thermal, spectroscopic, microscopic, and solubility measurements .Chemical Reactions Analysis
Amlodipine besylate undergoes degradation under various conditions. For instance, total degradation of amlodipine besylate was achieved in 5 mol/L NaOH at 80 °C for 6 hours .Physical And Chemical Properties Analysis
Amlodipine besylate has a molecular weight of 567.05 and is soluble in DMSO. It is available in the form of tablets and liquid . It crystallizes in two stable crystal forms, an anhydrate and a monohydrate .Wissenschaftliche Forschungsanwendungen
Application Summary
Amlodipine besylate is used in the simultaneous determination of amlodipine and aliskiren in tablets by High-Performance Liquid Chromatography (HPLC) .
Method of Application
A simple, rapid, and specific reversed-phase HPLC method was developed and validated for this purpose. The HPLC separation was achieved on an RP-18 column using a mobile phase of triethylamine–orthophosphoric acid buffer, acetonitrile, and methanol at a flow rate of 1 mL/min .
Results or Outcomes
The method was validated for specificity, linearity, precision, accuracy, and robustness. The linearity of the method was found to be in the concentration range of 2.65–26.50 µg/mL for amlodipine besylate. The limits of detection (LOD) and quantification (LOQ) values were 0.51 and 1.70 µg/mL for amlodipine besylate .
Hypertension Treatment
Application Summary
Amlodipine besylate is used to treat hypertension and coronary artery disease in individuals who do not have heart failure .
Method of Application
Amlodipine besylate is administered orally. The specific dosage depends on the patient’s condition and their response to the medication .
Results or Outcomes
Amlodipine besylate has been found to be effective in reducing high blood pressure and relieving symptoms of angina .
Electrochemical Biosensor Development
Application Summary
Amlodipine besylate has been used in the development of electrochemical biosensors .
Method of Application
The specific method of application involves the use of cyclic voltammograms of soluble electroactive species .
Results or Outcomes
The results of this application are not explicitly mentioned in the source, but the development of such biosensors could potentially lead to more accurate and efficient detection and measurement of various biological substances .
Simultaneous Quantitation with Other Drugs
Application Summary
Amlodipine besylate is used in the simultaneous quantitation of amlodipine and indapamide in combined dosage form .
Method of Application
An isocratic reversed-phase liquid chromatographic assay method was developed for the quantitative determination of amlodipine besylate and indapamide in combined dosage form .
Results or Outcomes
The results of this application are not explicitly mentioned in the source, but the development of such methods could potentially lead to more accurate and efficient drug dosage determination .
Incremental Effectiveness in Hypertension Treatment
Application Summary
Amlodipine besylate has been studied for its incremental effectiveness in the treatment of hypertension with single and multiple medication regimens .
Method of Application
This was a retrospective observational analysis examining the clinical effectiveness of amlodipine besylate as monotherapy or in combination with other antihypertensive drugs in systolic blood pressure control and blood pressure goal attainment .
Results or Outcomes
The study suggests that amlodipine besylate is effective alone or as an add-on therapy to diverse classes of agents. It showed statistically significant incremental systolic blood pressure reduction and blood pressure goal attainment from baseline .
Solubility Studies
Application Summary
Amlodipine besylate has been used in solubility studies in propylene glycol .
Method of Application
The specific method of application involves the use of the MRS model, a statistical model used in chemical engineering for predicting the properties of multicomponent mixtures based on the properties of their constituent components and their interactions in the mixture .
Results or Outcomes
The results of this application are not explicitly mentioned in the source, but the development of such methods could potentially lead to more accurate and efficient drug dosage determination .
Safety And Hazards
Zukünftige Richtungen
Amlodipine besylate is used to treat high blood pressure and prevent chest pain. It is recommended to take this medicine only as directed by a doctor. Drinking alcohol can further lower blood pressure and may increase certain side effects of amlodipine . If you are being treated for high blood pressure, keep using amlodipine even if you feel well .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043909 | |
| Record name | Amlodipine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amlodipine Besylate | |
CAS RN |
111470-99-6 | |
| Record name | Amlodipine besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine besylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE BESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amlodipine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amlodipine besylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLODIPINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

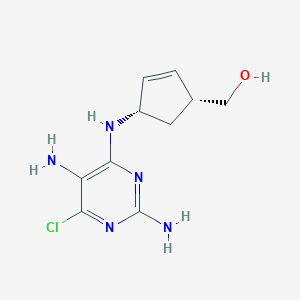
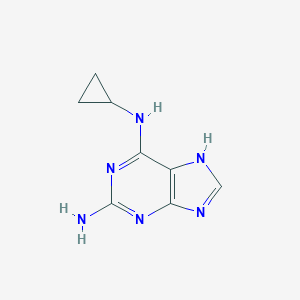
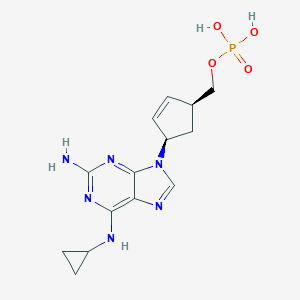
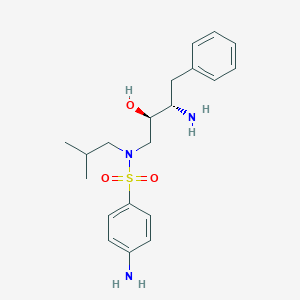
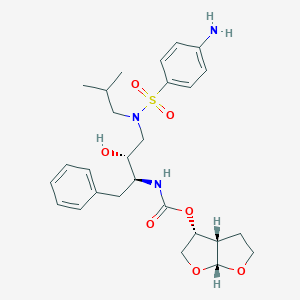
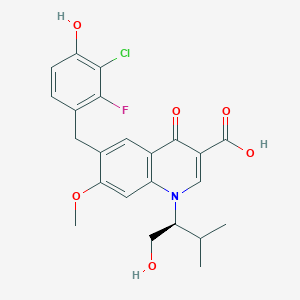
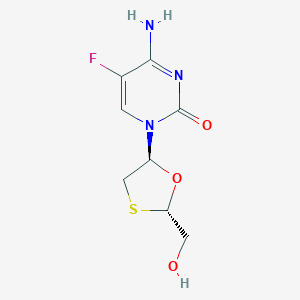
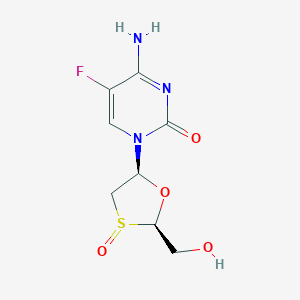
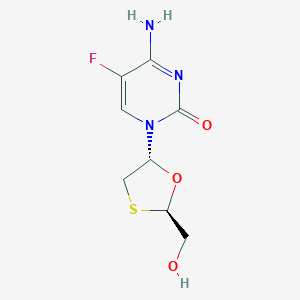
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
